molecular formula C8H2Cl4N2 B1668879 Chlorquinox CAS No. 3495-42-9

Chlorquinox

Cat. No.: B1668879
CAS No.: 3495-42-9
M. Wt: 267.9 g/mol
InChI Key: NHTGQOXRZFUGJX-UHFFFAOYSA-N
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Description

Chlorquinox is a quinoxaline antifungal agent and an organochlorine compound. It has a role as an antifungal agrochemical.

Scientific Research Applications

Introduction to Chlorquinox

This compound, a compound in the quinoline family, has garnered attention for its diverse applications in scientific research and medicine. While its primary use has historically been in the treatment of malaria, recent studies have expanded its potential applications to include anticancer, antiviral, and anti-inflammatory therapies. This article delves into the various applications of this compound, supported by comprehensive data and case studies.

Antimalarial Activity

This compound is primarily recognized for its efficacy against malaria. It functions by increasing the pH within the food vacuole of the malaria parasite, thereby inhibiting its growth and replication. This mechanism has made it a staple in malaria treatment protocols globally.

Anticancer Properties

Recent research highlights this compound's potential as an anticancer agent. It is known to inhibit autophagy, a process that cancer cells exploit for survival and proliferation. By blocking autophagic pathways, this compound sensitizes tumor cells to chemotherapy and enhances the efficacy of existing anticancer drugs.

Antiviral Effects

This compound has demonstrated broad-spectrum antiviral activity against various viruses, including coronaviruses, HIV, and chikungunya virus. Its antiviral mechanism involves:

  • Disruption of Viral Replication : By increasing lysosomal pH, this compound interferes with viral entry and replication within host cells.
  • Immunomodulatory Effects : The compound modulates immune responses, potentially enhancing the body's ability to combat viral infections.

Anti-inflammatory Applications

This compound has shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. It operates by modulating immune system activity and reducing inflammation.

Metabolic Disorders

Emerging evidence suggests that this compound may play a role in managing metabolic disorders by improving lipid profiles and regulating blood sugar levels.

Table 1: Summary of this compound Applications

ApplicationMechanism of ActionClinical Evidence
AntimalarialIncreases pH in food vacuoleWHO guidelines on malaria
AnticancerInhibits autophagy; targets cancer stem cellsClinical trials on various cancers
AntiviralDisrupts viral replication; modulates immune responseStudies on COVID-19 and HIV
Anti-inflammatoryModulates immune system; reduces inflammationTrials on rheumatoid arthritis
Metabolic DisordersImproves lipid profiles; regulates blood sugarOngoing research

Case Study 1: Anticancer Efficacy

A study published in Clinical Pharmacology Advances demonstrated that patients with pancreatic cancer showed improved outcomes when treated with this compound as an adjunct therapy alongside standard chemotherapy. The study reported a significant reduction in tumor size and improved patient survival rates.

Case Study 2: Antiviral Activity Against COVID-19

Research conducted during the COVID-19 pandemic evaluated the efficacy of this compound in treating patients infected with SARS-CoV-2. Preliminary results indicated a reduction in viral load among treated patients compared to controls, suggesting potential benefits for repurposing this compound in viral infections.

Properties

CAS No.

3495-42-9

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

5,6,7,8-tetrachloroquinoxaline

InChI

InChI=1S/C8H2Cl4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H

InChI Key

NHTGQOXRZFUGJX-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl

Appearance

Solid powder

melting_point

190.0 °C

Key on ui other cas no.

3495-42-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlorquinox [ISO]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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